3-(2-methoxynaphthalen-1-yl)propanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVKOEHVYGYIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429345 | |
| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34225-11-1 | |
| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. arxiv.org For 3-(2-methoxynaphthalen-1-yl)propanoic acid, the primary disconnection strategies reveal the key starting materials.
The most logical disconnection occurs at the C1-Cα bond between the naphthalene (B1677914) ring and the propanoic acid side chain. This bond is typically formed via an electrophilic substitution reaction on the electron-rich naphthalene ring. This disconnection leads to the key precursors: 2-methoxynaphthalene (B124790) and a suitable three-carbon (C3) synthon.
A common and effective C3 synthon for this purpose is succinic anhydride (B1165640) . This approach involves a Friedel-Crafts acylation to form a keto-acid intermediate, which can then be reduced to the final propanoic acid side chain. An alternative C3 synthon could be propanoyl chloride, though subsequent transformations to the carboxylic acid are less direct.
Therefore, the retrosynthetic analysis identifies 2-methoxynaphthalene as the fundamental aromatic building block and highlights the importance of a C3 electrophile for constructing the side chain.
Classical Organic Synthesis Approaches
Traditional organic synthesis provides a robust framework for the preparation of this compound, primarily relying on the well-established Friedel-Crafts reaction and subsequent functional group manipulations.
Friedel-Crafts Acylation in Naphthalene Ring Systems
Friedel-Crafts acylation is a cornerstone method for creating carbon-carbon bonds on aromatic rings. organic-chemistry.org In the synthesis of the target molecule, this reaction is used to introduce the C3 side chain onto the 2-methoxynaphthalene core. The regiochemical outcome of this reaction is critical.
The methoxy (B1213986) group (-OCH₃) at the C2 position of the naphthalene ring is an activating, ortho, para-directing group. The ortho positions are C1 and C3, while the para position is C6. In naphthalene systems, the α-position (C1) is kinetically favored for electrophilic attack over the β-position (C3) due to the greater stability of the resulting carbocation intermediate.
Studies on the acylation of 2-methoxynaphthalene show that under kinetic control (milder conditions, lower temperatures), the reaction preferentially yields the 1-acyl-2-methoxynaphthalene isomer. ntu.edu.twresearchgate.net However, this isomer can rearrange to the thermodynamically more stable 6-acyl-2-methoxynaphthalene under harsher conditions (higher temperatures, longer reaction times). ntu.edu.twresearchgate.net Therefore, to synthesize the desired 1-substituted product, careful control of reaction conditions is paramount.
A typical procedure involves reacting 2-methoxynaphthalene with an acylating agent like succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). ias.ac.in The reaction is usually conducted in an inert solvent like nitrobenzene (B124822) or a chlorinated solvent at low temperatures to favor the formation of the kinetic product, 4-(2-methoxy-1-naphthalen-1-yl)-4-oxobutanoic acid .
Table 1: Key Friedel-Crafts Acylation Reaction
| Reactants | Catalyst | Key Intermediate |
|---|---|---|
| 2-Methoxynaphthalene, Succinic Anhydride | AlCl₃ | 4-(2-methoxy-1-naphthalen-1-yl)-4-oxobutanoic acid |
Propanoic Acid Side Chain Introduction Methodologies
Once the keto-acid intermediate is formed via Friedel-Crafts acylation with succinic anhydride, the next step is the reduction of the ketone carbonyl group to a methylene (B1212753) group (-CH₂-). This transformation converts the 4-oxobutanoic acid side chain into the desired propanoic acid side chain.
Several classical reduction methods are effective for this purpose:
Clemmensen Reduction: This method involves treating the keto-acid with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is highly effective for reducing aryl ketones.
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) hydrate (B1144303) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. This method is suitable for compounds that are sensitive to strong acids.
The successful reduction of the keto group in 4-(2-methoxy-1-naphthalen-1-yl)-4-oxobutanoic acid directly yields the target molecule, This compound .
Esterification and Hydrolysis Pathways
In many synthetic sequences, carboxylic acids are converted to their ester derivatives (e.g., methyl or ethyl esters) to facilitate purification by chromatography or distillation and to protect the acid group from participating in side reactions. mdpi.commdpi.com
For instance, the final propanoic acid product could be esterified by reacting it with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄) in a process known as Fischer esterification. mdpi.com This would produce the corresponding ester, such as methyl 3-(2-methoxynaphthalen-1-yl)propanoate .
Conversely, if the synthesis is designed to proceed through an ester intermediate, a final hydrolysis step is required to obtain the free carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt. semanticscholar.org
Modern Synthetic Innovations
While classical methods are reliable, modern organic synthesis seeks to improve efficiency, selectivity, and environmental sustainability through the development of advanced catalytic systems.
Catalytic Methods for Selective Bond Formation
Recent research in Friedel-Crafts acylation has focused on replacing traditional stoichiometric Lewis acids like AlCl₃ with more sustainable solid acid catalysts. ias.ac.in These catalysts offer several advantages, including easier separation from the reaction mixture, reduced corrosive waste, and the potential for regeneration and reuse. ntu.edu.tw
Examples of solid acid catalysts investigated for the acylation of 2-methoxynaphthalene include:
Zeolites (e.g., H-beta, H-Y, H-mordenite): These microporous aluminosilicate (B74896) minerals can provide shape selectivity and enhance the yield of specific isomers. By choosing a zeolite with an appropriate pore structure, it is possible to favor the formation of the kinetically preferred 1-acyl isomer while inhibiting its rearrangement to the bulkier 6-acyl isomer. ntu.edu.twresearchgate.net
Heteropolyacids: Compounds like phosphotungstic acid have shown high activity and selectivity in acylation reactions, sometimes supported in ionic liquids to create a recyclable catalytic system. bas.bg
These modern catalytic approaches offer a pathway to a "greener" synthesis of the 1-acyl-2-methoxynaphthalene precursor, which is the key building block for this compound. Furthermore, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be an alternative to classical methods for the reduction of the keto group, often proceeding under milder conditions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of Naproxen (B1676952) and its precursors, including this compound, aims to reduce the environmental impact of production. jddhs.comnih.gov This involves developing routes that are safer, more energy-efficient, and generate less waste. jddhs.comslideshare.net Key strategies include the use of alternative solvents, reusable catalysts, and reactions with high atom economy. nih.govslideshare.net
One prominent green approach is the use of environmentally benign and reusable catalysts. For instance, Preyssler and Keggin-type heteropolyacids have been employed as green catalysts for the one-pot synthesis of (S)-Naproxen. researchgate.net These solid acid catalysts are advantageous because they are highly active, non-corrosive, and can be easily separated from the reaction mixture and reused, minimizing waste. jddhs.comresearchgate.net The use of water as a solvent in such reactions further enhances the green credentials of the process. researchgate.net
Another strategy focuses on replacing hazardous reagents. Traditional syntheses often involve stoichiometric amounts of hazardous chemicals. acs.org Modern approaches seek to replace these with catalytic, more environmentally friendly alternatives. For example, a proposed hydroformylation-oxidation route provides a catalytic pathway that avoids many of the harsh reagents used in classical methods. acs.org Similarly, a method involving a palladium-catalyzed decarboxylation coupling reaction has been developed, which primarily produces inorganic salts and carbon dioxide as byproducts, aligning with green chemistry goals. google.com
The development of novel reaction pathways, such as electrochemical and photochemical carboxylation, also represents a significant step towards greener synthesis. nih.gov These methods can operate under mild conditions without the need for metal catalysts or bulky ligands, offering a more sustainable alternative to traditional carboxylation techniques. nih.gov The use of polyethylene (B3416737) glycol (PEG) as a non-toxic, inexpensive, and biodegradable solvent medium has also been explored for related syntheses, demonstrating a move away from volatile organic solvents. mdpi.com
Solvent-Free Synthesis Techniques
Solvent-free synthesis, a key principle of green chemistry, aims to eliminate the use of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net While specific solvent-free methods for this compound are not extensively documented, research on related compounds demonstrates the viability of this approach.
One-pot, multicomponent reactions conducted under solvent-free conditions are a powerful tool in this regard. researchgate.net For example, a green and efficient protocol for synthesizing naphthopyranopyrimidines, which share a naphthalene core, has been described using L-proline as a catalyst under solvent-free conditions at 100 °C. researchgate.net This type of reaction is highly efficient as it combines several synthetic steps into a single operation without the need for intermediate isolation, saving time, energy, and resources.
The following table outlines an example of a solvent-free reaction for a related class of compounds, highlighting the conditions used.
| Catalyst | Reactants | Temperature | Key Feature |
| L-Proline | β-naphthol, Aldehyde, 6-amino-1,3-dimethyluracil | 100 °C | One-pot, three-component cyclocondensation researchgate.net |
These examples underscore the potential for developing similar solvent-free methodologies for the synthesis of this compound, moving towards more sustainable pharmaceutical manufacturing processes.
Stereoselective Synthesis of Enantiomers and Diastereomers
Stereoselective synthesis is crucial in the production of α-arylpropanoic acids because often only one enantiomer possesses the desired biological activity, while the other may be inactive or cause unwanted side effects. rsc.org For the closely related Naproxen, it is the (S)-enantiomer that is the active anti-inflammatory agent. nih.govrsc.org A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org
A primary method for achieving stereoselectivity is through asymmetric hydrogenation using chiral catalysts. The Noyori asymmetric hydrogenation, which utilizes a chiral Ruthenium-BINAP catalyst, is a well-established method for the reduction of 2-(6-methoxy-2-naphthyl)propenoic acid to (S)-Naproxen with high enantiomeric excess (ee). acs.orgthieme-connect.com
Another advanced technique is the enantioselective α-arylation of carbonyl compounds. In this approach, a silyl (B83357) ketene (B1206846) N,O-aminal can be used as a nucleophile with a diaryliodonium salt as the electrophile. nih.gov The reaction is mediated by a chiral copper catalyst to produce the desired (S)-arylpropionic acid skeleton with high enantiomeric purity. nih.gov
Patented processes also describe stereospecific reaction sequences. One such process involves the Friedel-Crafts reaction between 1-chloro-2-methoxy-naphthalene and an optically active (S)-2-halo-propionyl halide. google.com This is followed by a series of steps including ketalization, rearrangement, hydrolysis, and hydrogenolysis to yield the final (S)-enantiomer. google.com
A green, one-pot enantioselective synthesis has also been reported using a Preyssler heteropolyacid as a reusable catalyst in water, with D-mannitol as a chiral auxiliary, to produce (S)-Naproxen in good yields. researchgate.net
The table below summarizes various stereoselective methods used in the synthesis of (S)-Naproxen, which are applicable principles for the stereoselective synthesis of related propanoic acids.
| Method | Catalyst / Reagent | Substrate | Key Outcome |
| Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst | 2-(6-methoxy-2-naphthyl)propenoic acid | High yield and excellent enantiomeric excess of (S)-Naproxen thieme-connect.com |
| Enantioselective α-Arylation | Chiral Copper catalyst | Silyl ketene N,O-aminal | Enantiomerically pure (S)-arylpropionic acid skeleton nih.gov |
| Stereospecific Friedel-Crafts | (S)-2-halo-propionyl halide | 1-chloro-2-methoxy-naphthalene | Optically active (S) intermediate google.com |
| One-Pot Enantioselective Synthesis | Preyssler heteropolyacid / D-mannitol | 1-(6-methoxynaphthalen-2-yl)propan-1-one | Environmentally benign route to (S)-Naproxen researchgate.net |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing product yield, improving purity, reducing reaction times, and lowering costs, making a synthetic process viable for industrial-scale production. google.combeilstein-journals.org For the synthesis of this compound and its isomers, research has focused on fine-tuning parameters such as catalysts, solvents, temperature, and reagent ratios. acs.org
In the development of a two-step hydroformylation-oxidation route for Naproxen, a detailed investigation was conducted to understand the influence of different ligands and solvents on the regioselectivity of the hydroformylation step, which is critical for ensuring that the desired isomer is the major product. acs.org Similarly, in a patented Friedel-Crafts reaction, it was found that using 1-chloro-2-methoxy-naphthalene as a starting material instead of 2-methoxynaphthalene led to a 5-10% higher yield and shorter reaction times. google.com The reaction was optimized to run at a temperature between 0°C and ambient temperature. google.com
Modern approaches to optimization often employ high-throughput experimentation guided by machine learning algorithms. beilstein-journals.org Automated systems using Bayesian optimization can rapidly explore a wide range of reaction parameters (e.g., temperature, flow rate, reagent concentration) to identify optimal conditions with a minimal number of experiments. nih.gov This methodology has been successfully applied to multistep continuous flow processes, leading to significant improvements in yield and efficiency. nih.gov
The following table presents data from various synthetic routes for Naproxen and its precursors, illustrating the impact of different conditions on yield.
| Starting Material(s) | Key Reagents/Catalyst | Solvent | Yield |
| 6-methoxy-2-naphthaldehyde | BH3·THF, Piperdine, aq. KOH | THF, Acetone | 45% (overall, 3 steps) thieme-connect.com |
| Ethyl 2-(6-methoxy-2-naphthyl)propenoate | aq. KOH | Acetone | 91% (hydrolysis step) thieme-connect.com |
| 1-chloro-2-methoxy-naphthalene, Propionyl chloride | Aluminium trichloride | Methylene chloride | ~96% purity (crude) google.com |
| 2-halogenated-6-methoxynaphthalene, Cyanoacetate derivatives | Palladium catalyst | Not specified | Suitable for industrial production google.com |
These findings highlight the continuous effort to refine synthetic methodologies to achieve higher efficiency and yield in the production of this compound and related compounds.
Chemical Reactivity and Derivatization Studies of 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and salts. These transformations are fundamental in organic synthesis and are extensively used in pharmaceutical chemistry to modify a molecule's physicochemical properties.
The conversion of the carboxylic acid group of naphthalenepropanoic acid derivatives into esters is a common strategy, particularly in the development of prodrugs. nih.gov Esterification can enhance properties such as lipophilicity, which may improve membrane permeability. nih.gov A standard method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. banglajol.info
Studies on the related compound naproxen (B1676952) have demonstrated the synthesis of various alkyl esters (methyl, ethyl, and isopropyl) to create prodrugs. banglajol.info Another sophisticated prodrug strategy involves creating aminoacyloxyalkyl esters. nih.gov These esters have been shown to possess improved aqueous solubility while being rapidly hydrolyzed back to the active parent acid by enzymes in human serum. nih.gov This approach aims to improve dermal delivery by balancing aqueous solubility and lipophilicity. nih.gov
Table 1: Examples of Esterification Reactions and Products
| Reactant (Carboxylic Acid) | Reactant (Alcohol) | Catalyst/Conditions | Product | Application | Reference |
|---|---|---|---|---|---|
| Naproxen | Methanol (B129727), Ethanol (B145695), Isopropanol | Conc. H₂SO₄, Reflux | Methyl, Ethyl, Isopropyl esters of Naproxen | Prodrug Synthesis | banglajol.info |
| Naproxen | Aminoacyloxyalkyl halides | - | Aminoacyloxyalkyl esters of Naproxen | Dermal Prodrugs | nih.gov |
Amidation, the formation of an amide from the carboxylic acid, is another key transformation for creating novel analogues. This reaction is one of the most frequently used transformations in the synthesis of pharmaceuticals. scispace.com The direct reaction of a carboxylic acid with an amine is often inefficient and requires a coupling agent to activate the carboxylic acid. rsc.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 4-(dimethylamino)pyridine (DMAP). nih.gov Other modern coupling agents include 1,1'-Carbonyldiimidazole (CDI) and titanium(IV) fluoride (B91410) (TiF₄). rsc.orgchemrxiv.org
In research on naproxen, its carboxylic acid group has been reacted with various substituted amines to produce a library of propanamide derivatives. nih.govnih.gov These studies aim to develop new compounds with potentially enhanced biological activities. nih.govnih.gov The synthesis of amide prodrugs from 2-arylpropionic acids has also been reported as a strategy to create derivatives with significant analgesic activity. researchgate.net
As a carboxylic acid, 3-(2-methoxynaphthalen-1-yl)propanoic acid can readily undergo acid-base reactions to form salts. The reaction with an inorganic base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding carboxylate salt. This conversion is a standard method used to increase the aqueous solubility of acidic organic compounds.
Similarly, reaction with organic bases can yield organic salts. This fundamental reaction involves the deprotonation of the acidic proton of the carboxyl group by a base. google.com While specific complexation studies on this compound are not detailed in the provided results, salt formation is a foundational principle for modifying the formulation characteristics of acidic active pharmaceutical ingredients.
Transformations of the Methoxy (B1213986) Group
The methoxy group on the naphthalene (B1677914) ring provides another site for chemical modification, primarily through demethylation to expose a phenolic hydroxyl group.
The cleavage of aromatic methyl ethers to yield phenols is a crucial transformation in organic synthesis, often employed as a deprotection step. google.com Several reagents and methods are available for O-demethylation. Thiol-based reagents are particularly effective. For instance, 3-mercaptopropionic acid has been introduced as an efficient agent for the demethylation of aromatic methyl ethers, typically carried out in the presence of a base in a polar aprotic solvent. google.com Other sulfur-containing reagents used for this purpose include dodecanethiol and thiophenol. google.com
Once the O-demethylation is achieved, the resulting phenolic hydroxyl group is a versatile functional handle for further derivatization. This hydroxyl group can undergo a variety of reactions common to phenols. For example, it can be acylated with acid chlorides or anhydrides to form esters, or alkylated with alkyl halides under basic conditions (Williamson ether synthesis) to form new ethers. These subsequent functionalizations allow for the synthesis of a wide array of new analogues, expanding the chemical space accessible from the parent compound. The introduction of different functional groups at this position can significantly alter the molecule's biological and physicochemical properties.
Reactivity of the Naphthalene Ring System
The naphthalene ring system in this compound is the primary site for many chemical transformations. The presence of the electron-donating methoxy group (-OCH3) and the deactivating, meta-directing propanoic acid group influences the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and position of electrophilic attack on the naphthalene ring of this compound are dictated by the electronic effects of the existing substituents. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the propanoic acid group is a deactivating group.
In the case of 2-substituted naphthalenes, the most reactive positions for electrophilic attack are generally C1 and C3 (ortho) and C6 (para-like). Studies on the acylation of 2-methoxynaphthalene (B124790) have shown that substitution can occur at various positions, with the 1-position being favored under certain conditions due to electronic factors. researchgate.net However, steric hindrance from the adjacent substituent can also play a significant role. For this compound, the C1 position is already substituted. Therefore, electrophilic attack would be predicted to occur at other activated positions of the naphthalene ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), which is a common method for forming carbon-carbon bonds with aromatic rings. researchgate.netstackexchange.comechemi.com
Friedel-Crafts Alkylation: Introduction of an alkyl group, though this reaction is often prone to polysubstitution and rearrangements.
The precise regioselectivity of these reactions on this compound would require experimental verification. The interplay between the activating methoxy group and the deactivating propanoic acid group, along with steric considerations, would determine the final product distribution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position on Naphthalene Ring | Influence of Methoxy Group (at C2) | Influence of Propanoic Acid Group (at C1) | Overall Predicted Reactivity |
| 4 | Ortho | Meta | Potentially favored |
| 5 | Para-like | --- | Less favored |
| 6 | Para | --- | Potentially favored |
| 7 | Meta | --- | Less favored |
| 8 | Ortho-like | --- | Sterically hindered |
This table is predictive and based on general principles of electrophilic aromatic substitution.
The naphthalene ring system is susceptible to oxidation, which can lead to the formation of naphthoquinones or cleavage of the aromatic rings under harsh conditions. The methoxy group can influence the outcome of oxidation reactions. For instance, electrochemical oxidation of methoxynaphthalene derivatives has been shown to yield methoxylated naphthalenes and naphthoquinone acetals. rsc.org The oxidation of 2-methoxynaphthalene can lead to the formation of naphthoquinones.
The propanoic acid side chain can also be a site of oxidation, although the aromatic ring is generally more reactive under many oxidizing conditions. Specific oxidizing agents and reaction conditions would determine the selectivity of the oxidation process.
Development of Advanced Materials Incorporating this compound
A comprehensive search of scientific literature did not yield any specific studies detailing the incorporation of this compound into advanced materials such as polymers or metal-organic frameworks (MOFs).
Theoretically, the bifunctional nature of this molecule, possessing both a carboxylic acid group and a naphthalene moiety, makes it a potential candidate for materials synthesis. The carboxylic acid can be used for esterification or amidation reactions to form polyesters or polyamides, respectively. The naphthalene unit could impart desirable properties to the resulting polymer, such as thermal stability, fluorescence, or specific mechanical characteristics.
In the context of MOFs, the carboxylate group could act as a linker to coordinate with metal ions, forming a porous framework. The bulky and aromatic naphthalene group would influence the topology and pore environment of the resulting MOF. However, to date, the potential of this compound in these applications does not appear to have been explored in published research.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of 3-(2-methoxynaphthalen-1-yl)propanoic acid are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule.
The ¹H NMR spectrum is expected to display signals for the six aromatic protons on the naphthalene (B1677914) ring, the two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain, the single carboxylic acid proton, and the three protons of the methoxy (B1213986) group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The two methylene groups would likely present as complex multiplets due to their diastereotopic nature and coupling to each other. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-12 ppm or higher). The methoxy group protons would appear as a sharp singlet, typically around δ 3.8-4.0 ppm.
The ¹³C NMR spectrum would complement the proton data, showing 14 distinct signals corresponding to the 14 carbon atoms in the molecule, assuming no accidental signal overlap. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 175-180 ppm. The carbons of the naphthalene ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group being significantly affected by its electron-donating nature. The methoxy carbon itself would have a characteristic signal around δ 55-60 ppm. The two methylene carbons of the propanoic acid chain would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (COOH) | 11.0 - 12.5 (s, br) | 178.0 |
| Methylene (α to COOH) | 2.6 - 2.8 (t) | 35.0 |
| Methylene (β to COOH) | 3.1 - 3.3 (t) | 26.0 |
| Naphthalene H-3 | 7.2 - 7.4 | 115.0 |
| Naphthalene H-4 | 7.8 - 8.0 | 128.0 |
| Naphthalene H-5 | 7.9 - 8.1 | 127.0 |
| Naphthalene H-6 | 7.4 - 7.6 | 124.0 |
| Naphthalene H-7 | 7.3 - 7.5 | 129.0 |
| Naphthalene H-8 | 7.5 - 7.7 | 122.0 |
| Methoxy (OCH₃) | 3.9 - 4.1 (s) | 56.0 |
| Naphthalene C-1 | --- | 125.0 |
| Naphthalene C-2 | --- | 155.0 |
| Naphthalene C-4a | --- | 129.5 |
| Naphthalene C-8a | --- | 134.0 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the adjacent methylene protons of the propanoic acid side chain (-CH₂-CH₂-). It would also help delineate the connectivity of the protons on the naphthalene ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (except the acidic proton) to its attached carbon atom, for instance, confirming the assignments for the methoxy group and each C-H pair on the naphthalene ring and side chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Expected key correlations would include the methylene protons to the carbonyl carbon, the methylene protons to the C-1 carbon of the naphthalene ring, and the methoxy protons to the C-2 carbon of the naphthalene ring.
Conformational Analysis via NMR
The conformational preferences of the propanoic acid side chain can be investigated using ¹H NMR. For 3-arylpropanoic acids, the molecule exists as a dynamic equilibrium between different rotational isomers (rotamers) around the Cα-Cβ single bond. The primary conformations are typically described as gauche and trans.
The distribution of these conformers can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) between the α- and β-methylene protons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By applying specialized forms of this relationship, such as the Altona equations, the relative populations of the anti (trans) and gauche conformers in solution can be calculated. Studies on similar 3-arylpropanoic acids suggest that polar interactions between the carbonyl oxygen and the aryl ring can influence the conformational equilibrium.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum of this compound is expected to be dominated by a few very characteristic bands. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, broadened by strong intermolecular hydrogen bonding. A sharp and intense absorption peak between 1725-1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The spectrum would also feature C-H stretching vibrations for the aromatic naphthalene ring and the aliphatic methylene groups just below 3000 cm⁻¹. Vibrations corresponding to the C-O stretching of the acid and ether linkages would appear in the fingerprint region (1300-1000 cm⁻¹).
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch would still be present. The aromatic C=C stretching vibrations of the naphthalene ring, expected around 1600-1450 cm⁻¹, would likely give strong signals in the Raman spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 (very broad) | Weak |
| Carboxylic Acid (-COOH) | C=O stretch | 1725 - 1700 (strong, sharp) | 1725 - 1700 (medium) |
| Aromatic/Aliphatic C-H | C-H stretch | 3100 - 2850 | 3100 - 2850 |
| Naphthalene Ring | C=C stretch | 1620 - 1450 (multiple bands) | 1620 - 1450 (strong) |
| Methoxy/Acid C-O | C-O stretch | 1300 - 1000 (multiple bands) | Medium to weak |
| Methoxy Group (-OCH₃) | C-H rock/bend | ~1170 and ~1120 | ~1170 and ~1120 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₄H₁₄O₃, with a monoisotopic mass of approximately 230.094 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 230. A small M+1 peak at m/z 231 would also be present due to the natural abundance of the ¹³C isotope.
The fragmentation of the molecule would provide structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the loss of the entire carboxyl group (-COOH, 45 Da). Another characteristic fragmentation for this molecule would be cleavage of the bond between the α- and β-carbons of the side chain. A significant fragment would likely be the methoxynaphthylmethyl cation at m/z 171, formed by benzylic cleavage. The fragmentation of the related isomer naproxen (B1676952) shows a prominent peak at m/z 185, corresponding to the loss of the carboxyl group, and a base peak at m/z 170, resulting from the loss of the methoxy group from the m/z 185 fragment. Similar fragmentation patterns can be anticipated for this compound.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. Predicted collision cross-section (CCS) values can also aid in identification.
Table 3: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound
| Ion Description | Proposed Formula | Predicted m/z |
| Molecular Ion [M]⁺ | [C₁₄H₁₄O₃]⁺ | 230 |
| Loss of Hydroxyl [M-OH]⁺ | [C₁₄H₁₃O₂]⁺ | 213 |
| Loss of Carboxyl [M-COOH]⁺ | [C₁₃H₁₃O]⁺ | 185 |
| Loss of Propanoic Acid Chain | [C₁₁H₉O]⁺ | 157 |
| Methoxynaphthylmethyl Cation | [C₁₂H₁₁O]⁺ | 171 |
| [M-COOH-CH₃]⁺ | [C₁₂H₁₀]⁺ | 170 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the naphthalene ring system in the target molecule.
The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, from approximately 200 to 400 nm. The naphthalene system gives rise to several absorption bands corresponding to π → π* electronic transitions. The presence of the methoxy substituent (an auxochrome) on the naphthalene ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. Studies on similar aryl naphthalene structures show multiple absorption peaks in the UV range.
This technique is also highly effective for quantitative analysis. By creating a calibration curve of absorbance versus concentration at a specific wavelength of maximum absorption (λₘₐₓ), the concentration of this compound in a solution can be accurately determined according to the Beer-Lambert law.
X-ray Crystallography for Solid-State Structure Determination
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state. Such an analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the geometry of the molecule.
Furthermore, the study would reveal the packing arrangement of the molecules in the crystal lattice, governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions involving the naphthalene rings. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and it would be expected to form robust hydrogen-bonding networks, often leading to the formation of dimers or more extended supramolecular architectures. The methoxy group could also participate in weaker hydrogen bonding.
A comprehensive crystallographic study would typically present key parameters in a detailed data table. Although no experimental data is available for this compound, a hypothetical table of such findings is presented below to illustrate the nature of the expected data.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₁₄H₁₄O₃ |
| Formula weight | 230.26 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 13.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1138.5 |
| Z | 4 |
| Calculated density (g/cm³) | 1.342 |
| Absorption coefficient (mm⁻¹) | 0.095 |
| F(000) | 488 |
The insights gained from such a study would be crucial for understanding the physicochemical properties of the compound, such as its melting point, solubility, and stability, and would serve as a fundamental basis for computational modeling and structure-property relationship studies.
Computational Chemistry and Molecular Modeling of 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining the properties of 3-(2-methoxynaphthalen-1-yl)propanoic acid.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and predict the vibrational frequencies of this compound. iosrjournals.orgdntb.gov.ua The optimized structure provides information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.
The vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.netnih.gov Due to the neglect of anharmonicity in the calculations, the computed harmonic vibrations are often scaled by a factor to improve agreement with experimental results. nih.govnih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups within the molecule, such as the C=O stretching of the carboxylic acid, the C-O stretching of the methoxy (B1213986) group, and the various vibrations of the naphthalene (B1677914) ring. researchgate.netnih.gov
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 |
| C=O (Carboxylic Acid) | Stretching | ~1750 |
| C-O (Carboxylic Acid) | Stretching | ~1250 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| C-O (Methoxy) | Asymmetric Stretching | ~1250 |
| C-H (Aliphatic) | Stretching | ~2950-2850 |
Note: These are approximate values based on typical ranges for the respective functional groups and may vary based on the specific computational method and basis set used.
The presence of rotatable single bonds in the propanoic acid side chain of this compound allows for multiple conformations. Conformational analysis is performed to identify the stable conformers and to understand the energy landscape of the molecule. nih.govnih.gov This process involves systematically rotating the dihedral angles of the flexible side chain and calculating the potential energy of each resulting conformation.
The results of this analysis are typically visualized as a potential energy surface (PES) or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govchemrxiv.org The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. chemrxiv.org This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. For this compound, the key dihedral angles are those around the C-C bonds of the propanoic acid chain and the bond connecting the chain to the naphthalene ring.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.netlibretexts.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com
For this compound, the MEP map would show:
Red regions (negative potential): These are located around the oxygen atoms of the carboxylic acid and the methoxy group, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue regions (positive potential): The hydrogen atom of the carboxylic acid's hydroxyl group would be depicted in blue, signifying an electron-deficient area that is prone to nucleophilic attack. researchgate.net
Green regions (neutral potential): The naphthalene ring and the aliphatic chain would likely be shown in shades of green, indicating regions of relatively neutral electrostatic potential. researchgate.net
This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets. researchgate.netlibretexts.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduucsb.edu This method allows for the investigation of charge delocalization, hyperconjugative interactions, and the strength of chemical bonds. iosrjournals.org
In this compound, NBO analysis can reveal key electronic interactions:
Hyperconjugation: This involves the delocalization of electron density from filled bonding orbitals to adjacent empty antibonding orbitals. For instance, the interaction between the lone pair orbitals of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-O bonds contributes to the stability of the molecule.
Intramolecular Charge Transfer: NBO analysis can quantify the transfer of charge between different parts of the molecule, such as from the electron-donating methoxy group to the naphthalene ring or the electron-withdrawing carboxylic acid group.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jbcpm.comnih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. semanticscholar.orgresearchgate.net For this compound, docking studies can be performed against various protein targets to explore its potential biological activity.
The docking process involves placing the ligand in the active site of the protein and calculating the binding energy for different poses. The most favorable binding mode is the one with the lowest binding energy. jbcpm.com The analysis of the docked complex reveals the specific interactions that stabilize the ligand-protein binding, which can include:
Hydrogen bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.
Pi-pi stacking: The aromatic naphthalene ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: The naphthalene ring and the aliphatic side chain can form hydrophobic interactions with nonpolar residues.
Table 2: Potential Ligand-Protein Interactions for this compound
| Type of Interaction | Molecular Feature Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding (Donor) | Carboxylic acid -OH | Asp, Glu, Gln, Asn, Ser, Thr, His |
| Hydrogen Bonding (Acceptor) | Carboxylic acid C=O, Methoxy -O- | Gln, Asn, Ser, Thr, His, Arg, Lys |
| Pi-Pi Stacking | Naphthalene ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Naphthalene ring, Propanoic acid chain | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
In Silico Prediction of Reactivity and Stability
The reactivity and stability of this compound can be predicted using various in silico methods. Frontier Molecular Orbital (FMO) theory is a key approach, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iosrjournals.org
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to react with electrophiles.
LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Other reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated from the HOMO and LUMO energies to provide a more comprehensive understanding of the molecule's chemical behavior.
Metabolism and Biotransformation Pathways of 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
In Vitro Metabolic Fate Studies (e.g., Liver Microsomes, S9 Fractions)
There is no specific information available in the reviewed literature regarding in vitro metabolic stability assays performed on 3-(2-methoxynaphthalen-1-yl)propanoic acid using liver microsomes or S9 fractions. Such studies are crucial for determining a compound's metabolic stability and for identifying the enzymes responsible for its metabolism. nih.govnuvisan.com Liver microsomes are a common tool in these studies as they contain a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). nih.gov
Identification and Characterization of Metabolites
Due to the absence of dedicated metabolism studies on this compound, there is no published information identifying or characterizing its metabolites.
O-Desmethylation and Hydroxylation Products
In theory, the methoxy (B1213986) group on the naphthalene (B1677914) ring and various positions on the aromatic rings would be susceptible to O-desmethylation and hydroxylation, respectively. These are common Phase I metabolic reactions catalyzed by cytochrome P450 enzymes. mdpi.com However, no specific O-desmethylated or hydroxylated metabolites of this compound have been reported.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
The carboxylic acid group of this compound, and any potential hydroxylated metabolites, would be expected to undergo Phase II conjugation reactions. youtube.comresearchgate.net Glucuronidation and sulfation are common pathways that increase the water solubility of compounds to facilitate their excretion. uomus.edu.iqresearchgate.net Despite these general principles, no specific glucuronide or sulfate (B86663) conjugates of this compound have been documented.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, UGTs)
While cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs) are the primary enzyme superfamilies responsible for the metabolism of many xenobiotics, the specific isoforms involved in the biotransformation of this compound have not been investigated. nih.govnih.gov The CYP superfamily is responsible for a large portion of Phase I oxidative metabolism, while UGTs are key enzymes in glucuronidation, a major Phase II pathway. nih.govwashington.edu
Comparative Metabolism Across Biological Species
No studies have been published that compare the metabolism of this compound across different biological species. Such studies are vital for understanding potential interspecies differences in metabolic profiles and for extrapolating preclinical data to humans. nuvisan.com
Impact of Metabolic Transformations on Biological Activity
The biological activity of the potential metabolites of this compound remains unknown, as these metabolites have not been identified. Metabolic transformation can lead to detoxification, or in some cases, bioactivation, where a metabolite has greater pharmacological activity or toxicity than the parent compound. mdpi.comnih.gov Without experimental data, it is impossible to determine the effect of metabolism on the biological activity of this compound.
Structure Activity Relationship Sar Studies Pertaining to 3 2 Methoxynaphthalen 1 Yl Propanoic Acid Analogues
Influence of Naphthalene (B1677914) Ring Substitution on Biological Efficacy
The naphthalene moiety serves as a critical scaffold for the biological activity of this class of compounds. annalsofrscb.ro Its substitution pattern significantly influences the pharmacological efficacy. Synthetic naphthalene-based compounds have demonstrated a wide range of potent biological activities, including antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and cytotoxic effects. annalsofrscb.ro
Studies on naphthalene-1-carboxanilides have shown that substitutions on the anilide ring, which can be considered analogous to substitutions on the naphthalene ring system in terms of exploring the chemical space, affect antimycobacterial activity. For instance, compounds with methoxy (B1213986), methyl, or fluoro substitutions at various positions on the anilide ring exhibited notable activity against Mycobacterium avium subsp. paratuberculosis. mdpi.comnih.gov Specifically, N-(2-Methoxyphenyl)naphthalene-1-carboxamide and N-(3-methoxyphenyl)naphthalene-1-carboxamide showed higher activity than the reference drugs rifampicin (B610482) and ciprofloxacin. mdpi.comnih.gov
In the context of anticancer activity, the conjugation of various aryl and heteroaryl moieties to the naphthalene core has been shown to enhance the bioactivities of the parent naphthalenes. annalsofrscb.ro For example, a series of naphthalene-chalcone hybrids were synthesized and evaluated for their anticancer properties. nih.gov The position of substitution on the naphthalene ring was found to be important, with a derivative containing a 2-substituted naphthalene showing activity against two Candida lines. nih.gov
| Compound/Derivative | Substitution | Observed Biological Effect |
| Naphthalene-1-carboxanilides | Methoxy, methyl, or fluoro substitutions on the anilide ring | Enhanced antimycobacterial activity mdpi.comnih.gov |
| Naphthalene-chalcone hybrids | Chalcone moiety conjugated to the naphthalene ring | Anticancer and anticandidal activity nih.gov |
| 2-substituted naphthalene derivative | Substitution at the 2-position of the naphthalene ring | Activity against two Candida lines nih.gov |
Role of Methoxy Group Position and Modification on Activity
The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov Its position on the naphthalene ring of 3-(2-methoxynaphthalen-1-yl)propanoic acid analogues is crucial for their biological activity.
In a study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring of copper (II) complexes was found to affect their antimicrobial and cytotoxic activity. mdpi.com This highlights that even a seemingly minor structural modification like altering the methoxy group's position can lead to distinct spatial structures and changes in selectivity for biological targets. mdpi.com Similarly, research on methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides as photosynthesis inhibitors showed that the substitution pattern, including the position of methoxy groups, was critical for activity. researchgate.net
| Compound Class | Methoxy Group Position/Modification | Impact on Activity/Property |
| Unsymmetrical trifluoromethyl methoxyphenyl β-diketone Cu(II) complexes | Varied position on the phenyl ring | Altered antimicrobial and cytotoxic activity mdpi.com |
| 3-Hydroxynaphthalene-2-carboxanilides | Different positions on the anilide ring | Influenced photosynthesis-inhibiting activity researchgate.net |
| 6-Methoxynaphthalene derivatives | Methoxy group at the 6-position | Promising inhibitory activity against colon cancer cells researchgate.net |
| Poly(n-methoxy-2-ethynylnaphthalene) | Varied position on the naphthalene ring | Controlled the helical pitch of the polymer mdpi.com |
Importance of the Propanoic Acid Side Chain for Receptor Interactions
The propanoic acid side chain, and specifically its carboxylic acid group, is a key pharmacophore for the activity of many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov This acidic moiety is often crucial for the interaction with the active site of cyclooxygenase (COX) enzymes. researchgate.net The carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes, forms a salt bridge with an arginine residue (Arg120) in the active site of COX-1. researchgate.net Many NSAIDs, including those with an arylpropionic acid structure, are thought to mimic this interaction with their own carboxylic acid group. researchgate.net
However, the presence of a carboxylic acid is also associated with gastric toxicity, a common side effect of classical NSAIDs. nih.gov This has led to extensive research into modifying or replacing the carboxylic acid group to improve the safety profile. nih.gov The concept of bioisosterism, which involves replacing a functional group with another that has similar physicochemical properties, has been widely applied. nih.govdrughunter.com
Several bioisosteres for the carboxylic acid group have been explored, including tetrazoles, sulfonamides, and hydroxamic acids. nih.govdrughunter.comhyphadiscovery.com For instance, replacing the carboxylic acid with a tetrazole ring has in some cases led to a significant increase in potency. drughunter.com Studies have also investigated derivatives where the carboxylic acid group is replaced with ammonium (B1175870) moieties, resulting in non-acidic NSAID derivatives that retain potent anti-inflammatory activity without causing gastric toxicity. nih.gov This suggests that the acidic group may not be an absolute requirement for anti-inflammatory activity in all cases. nih.gov
| Side Chain Modification | Rationale | Outcome |
| Replacement with ammonium moieties | To create non-acidic derivatives and reduce gastric toxicity | Retained potent anti-inflammatory activity nih.gov |
| Bioisosteric replacement with tetrazoles | To mimic the acidic properties of carboxylic acid while potentially improving other properties | In some cases, led to increased potency drughunter.com |
| Conversion to amide prodrugs | To mask the carboxylic acid and potentially reduce side effects | Some derivatives showed significant anti-inflammatory activity dovepress.com |
Impact of Stereochemistry on Pharmacological Profiles
Stereochemistry plays a pivotal role in the pharmacological profile of chiral drugs, and the analogues of this compound are no exception. The most prominent example is naproxen (B1676952), which is the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid. The (S)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-enantiomer is a liver toxin.
In a study repurposing naproxen for antiviral activity against the influenza A virus, various derivatives were synthesized. bohrium.comacs.org The stereochemistry of the parent compound is a critical factor, and modifications to the structure are designed around the active enantiomer. The differential ability of naproxen analogues to stabilize the monomeric form of the viral nucleoprotein (NP) was observed, which is a key aspect of their antiviral mechanism. bohrium.comacs.org This stabilization is dependent on the specific interactions between the drug molecule and the protein, which are governed by the three-dimensional arrangement of the atoms.
The synthesis of naproxen derivatives often starts from the commercially available (S)-naproxen to ensure that the final products have the desired stereochemistry. For example, the synthesis of naproxen amino acid derivatives as potential anti-inflammatory and analgesic agents utilized (S)-naproxen as the starting material. dovepress.com
Rational Design of Derivatives with Enhanced Potency or Reduced Side Effects
The rational design of new derivatives of this compound aims to improve their therapeutic index by either enhancing their potency, increasing their selectivity for a particular biological target, or reducing their side effects. researchgate.netnih.gov One common strategy is to create prodrugs, which are inactive or less active molecules that are converted to the active drug in the body. For example, naproxen has been converted into various amide prodrugs, some of which have shown significant anti-inflammatory activity and reduced ulcerogenic potential compared to the parent drug. dovepress.com
Another approach involves creating hybrid molecules that combine the pharmacophore of a naproxen analogue with another biologically active moiety. This can lead to compounds with dual or synergistic activities. For instance, new thiourea (B124793) derivatives of naproxen have been synthesized with the aim of developing dual COX-2 and 5-LOX inhibitors, which could offer a better safety profile. nih.gov
In silico-guided rational drug design is an increasingly powerful tool. nih.gov This involves using computational methods, such as molecular docking and molecular dynamics simulations, to predict how a molecule will interact with its biological target. researchgate.netnih.govresearchgate.net This information can then be used to design new derivatives with improved binding affinity and, consequently, enhanced potency. For example, docking studies have been used to predict the binding affinities of new naproxen analogues to the COX-2 active site, helping to screen for compounds with potentially higher anti-inflammatory activity and reduced side effects. researchgate.net
| Design Strategy | Example | Goal |
| Prodrug synthesis | Naproxen amide derivatives dovepress.com | Reduce gastric side effects |
| Hybrid molecules | Thiourea derivatives of naproxen nih.gov | Achieve dual COX-2/5-LOX inhibition for improved safety |
| In silico-guided design | Docking of naproxen analogues into COX-2 researchgate.net | Predict binding affinity and design more potent and selective inhibitors |
| Fragment-based design | Naproxen analogues targeting viral nucleoprotein bohrium.comacs.org | Enhance antiviral activity |
Environmental Fate and Ecotoxicological Assessment of 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
Occurrence and Distribution in Environmental Compartments
Specific data on the occurrence and distribution of 3-(2-methoxynaphthalen-1-yl)propanoic acid in environmental compartments are not extensively documented in publicly available literature. However, as a member of the naphthenic acids (NAs), which are found in oil sands, it is plausible that related aromatic alkanoic acids could be released into the environment through both natural and industrial activities. nih.govnih.gov The environmental distribution of such compounds is governed by their physical and chemical properties, including water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). The predicted XlogP of 2.9 for this compound suggests a moderate potential for partitioning into organic matter in soil and sediment. uni.lu
Environmental Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to both microbial and abiotic degradation processes.
The microbial biodegradation of aromatic alkanoic acids, a class to which this compound belongs, has been studied, particularly in the context of naphthenic acids from oil sands. nih.govnih.gov Research on isomers of butylphenyl-butanoic acid (BPBA) has shown that the structure of the molecule, specifically the degree of alkyl side chain branching, significantly affects the rate and pathway of biodegradation. nih.gov
Biodegradation of the carboxyl side chain of BPBA isomers has been observed to proceed through β-oxidation. nih.govnih.gov In these studies, the least branched isomer, n-BPBA, was completely metabolized within 49 days by soil enrichment cultures. nih.gov The degradation of BPBA isomers led to the formation of corresponding butylphenylethanoic acid (BPEA) metabolites. nih.gov It is plausible that the propanoic acid side chain of this compound also undergoes a similar β-oxidation process.
The microorganisms responsible for the degradation of these aromatic acids often include species from the genera Pseudomonas, Burkholderia, and Sphingomonas. nih.gov These bacteria possess the enzymatic machinery, such as monooxygenases and dioxygenases, necessary to break down aromatic structures and their aliphatic side chains. nih.gov
Table 1: Microbial Genera Involved in the Biodegradation of Aromatic Alkanoic Acids
| Microbial Genus | Role in Biodegradation | Reference |
|---|---|---|
| Pseudomonas | Degradation of sec-BPBA | nih.gov |
| Burkholderia | Degradation of n-, iso-, and tert-BPBA | nih.gov |
Hydrolysis is less likely to be a significant degradation pathway for this compound under typical environmental pH conditions, as the ether and carboxylic acid functional groups are generally stable to hydrolysis. However, abiotic losses were reported as not significant in studies of related BPBA compounds, suggesting that microbial activity is the primary driver of degradation for this class of chemicals. nih.gov
Sorption and Mobility in Soil and Aquatic Systems
The sorption and mobility of this compound in soil and aquatic systems are critical factors in determining its potential for transport and bioavailability. The mobility of organic compounds in soil is often inversely related to their sorption coefficient (Kd), which is heavily influenced by the organic matter content of the soil. nih.gov
For instance, studies on the herbicide methiozolin (B1249797), another organic acid, have shown that sorption is strongly correlated with soil organic matter content, while soil pH had a negligible effect. nih.gov In soils with organic matter content of 0.3% or higher, methiozolin exhibited low mobility. nih.gov Given the predicted XlogP of 2.9 for this compound, a similar behavior can be anticipated, with a tendency to sorb to soil and sediment rich in organic matter, thereby limiting its mobility and potential for leaching into groundwater. uni.lu
Table 2: Factors Influencing Sorption and Mobility of Structurally Related Compounds
| Parameter | Influence on Sorption and Mobility | Reference |
|---|---|---|
| Organic Matter Content | Higher content increases sorption and reduces mobility. | nih.gov |
| Soil pH | Negligible effect on sorption for some organic acids. | nih.gov |
Impact on Non-Target Organisms in Ecosystems
The potential impact of this compound on non-target organisms is a key aspect of its ecotoxicological assessment. While direct toxicity data for this specific compound is scarce, general principles from the study of pesticides and other xenobiotics can provide insight. Pesticides are known to have negative effects on a wide range of non-target organisms, including invertebrates, vertebrates, plants, and microorganisms. ku.dknih.govresearchgate.net These effects can manifest as reduced growth, reproduction, and altered behavior. ku.dknih.gov
For example, herbicides have been shown to increase mortality and decrease longevity, reproduction, and predation in natural enemies of pests. mdpi.com Neonicotinoid insecticides have demonstrated adverse effects on aquatic invertebrates, such as mayflies and midges, even at low, environmentally relevant concentrations. mdpi.com Given that this compound shares structural features with some of these compounds (i.e., an aromatic ring system and a carboxylic acid side chain), a cautious approach to its potential ecotoxicity is warranted.
Assessment of Degradation Products' Environmental Impact
The environmental impact of a chemical is not limited to the parent compound but also includes its degradation products. In the case of aromatic alkanoic acids like the BPBA isomers, biodegradation leads to the formation of shorter-chain acids, such as BPEA. nih.gov While these metabolites were generally found to be less toxic than the parent compounds in one study, they can still persist in the environment. nih.govnih.gov The persistence of these degradation products is a concern, as they may have their own toxicological profiles.
The degradation of other complex organic molecules, such as polymers, can release a variety of smaller chemical compounds into the environment, including aldehydes, ketones, and other carboxylic acids, which can pose risks to aquatic organisms. mdpi.com Therefore, a comprehensive environmental impact assessment of this compound must also consider the fate and effects of its potential degradation products, such as the ethanoic acid equivalent that might be formed through β-oxidation.
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (4'-n-butylphenyl)-4-butanoic acid (n-BPBA) |
| (4'-iso-butylphenyl)-4-butanoic acid (iso-BPBA) |
| (4'-sec-butylphenyl)-4-butanoic acid (sec-BPBA) |
| (4'-tert-butylphenyl)-4-butanoic acid (tert-BPBA) |
| Butylphenylethanoic acid (BPEA) |
| Methiozolin |
| Naphthalene (B1677914) |
Industrial and Research Applications of 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
Role as a Chemical Building Block in Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular structures through organic synthesis. They are essential in medicinal chemistry, organic chemistry, and material chemistry for the modular assembly of molecular architectures. 3-(2-methoxynaphthalen-1-yl)propanoic acid fits this role perfectly, with its naphthalene (B1677914) group providing a rigid, aromatic scaffold and its carboxylic acid group offering a reactive site for a multitude of chemical transformations.
The propanoic acid side chain is particularly amenable to reactions such as amidation, esterification, and reduction, allowing for the attachment of diverse functional groups and the extension of the molecular framework. This versatility enables chemists to synthesize a wide array of derivatives. Research on analogous arylpropanoic acid derivatives demonstrates that they are precursors to novel compounds with significant biological activity. For instance, derivatives of similar structures, such as hydrazones and amides, have been synthesized and investigated for their potential as antibacterial, antifungal, and anti-inflammatory agents. mdpi.comresearchgate.netktu.edu The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has led to compounds with notable antimicrobial activity against various pathogens. mdpi.com This highlights the potential of using this compound as a starting material to develop new molecules with potential therapeutic value.
Table 1: Potential Synthetic Transformations and Applications
| Reaction Type on Carboxylic Acid Group | Resulting Derivative Class | Potential Application Area |
|---|---|---|
| Amidation | Amides | Medicinal Chemistry, Materials |
| Esterification | Esters | Fragrances, Plasticizers, Pharmaceuticals |
| Reduction | Alcohols | Polymer Precursors, Solvents |
Potential in Agrochemical Research
While direct applications of this compound in agrochemicals are not extensively documented, its structural motifs suggest significant potential in this field. The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis and screening of novel molecular structures. Fluorinated building blocks, for example, are pivotal in the design of innovative agrochemicals. researchgate.net
The naphthalene ring system present in this compound is a feature found in some bioactive molecules used in agriculture. By using this compound as a chemical building block, researchers can create libraries of novel derivatives. These new compounds, modified at the carboxylic acid function, could be screened for various agrochemical activities. The process would be analogous to drug discovery, where a core scaffold is systematically functionalized to explore its structure-activity relationship against specific biological targets in pests or plants.
Exploration in Materials Science for Specialty Chemicals
In materials science, there is a continuous search for new monomers and specialty chemicals that can be used to create polymers and other materials with unique properties. Chemical suppliers classify this compound as a material building block, indicating its potential in this domain. bldpharm.com
The rigid and planar nature of the naphthalene core can impart desirable characteristics such as thermal stability and specific optical or electronic properties to a polymer backbone. The carboxylic acid group provides a convenient handle for polymerization reactions, for instance, in the formation of polyesters or polyamides. The incorporation of this methoxy-naphthalene moiety into a polymer chain could be explored for applications in:
Specialty Polymers: Creating polymers with high refractive indices for optical applications.
Organic Electronics: Investigating the potential of its derivatives as components in organic light-emitting diodes (OLEDs) or other electronic devices.
Functional Materials: Using it as a precursor to develop materials with specific liquid crystalline or photophysical properties.
Use in Developing Certified Reference Materials for Quality Control
Certified Reference Materials (CRMs) are crucial for quality control in many industries, particularly pharmaceuticals. optimus.be They are highly characterized and stable materials used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy and traceability of measurements. optimus.becpachem.com
Arylpropanoic acids and their isomers are important in the pharmaceutical industry. For example, the (R)-enantiomer of a closely related isomer, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen), is considered a pharmaceutical impurity. As such, (R)-2-(2-methoxynaphthalen-6-yl)propanoic acid is used as a certified reference material to detect and quantify this specific impurity during the quality control of Naproxen (B1676952). myskinrecipes.com
Given this precedent, this compound holds potential for development as a CRM. It could serve as:
An analytical standard for its own quantification in various matrices.
A reference material to identify it as a potential impurity or starting material in the synthesis of other high-value chemicals.
A tool for the validation of chromatographic and spectroscopic methods, ensuring that these methods can accurately and reliably detect and measure the compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-2-(2-methoxynaphthalen-6-yl)propanoic acid |
| (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
Intellectual Property and Patent Landscape for 3 2 Methoxynaphthalen 1 Yl Propanoic Acid and Its Derivatives
Patent Filings and Granting Trends
While specific patent data for 3-(2-methoxynaphthalen-1-yl)propanoic acid is not as prolific as for its well-known isomer, Naproxen (B1676952) (2-(6-methoxy-2-naphthyl)propionic acid), an analysis of the patent landscape for related naphthalene (B1677914) derivatives reveals significant trends. Patenting activity for naphthalene-based compounds has been robust, driven by their diverse pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. ekb.egthieme-connect.com
The trend in patent filings for naphthalene derivatives often correlates with the discovery of new therapeutic applications. For instance, the initial wave of patents for compounds like Naproxen in the mid-20th century focused on their anti-inflammatory and analgesic effects. google.comgoogle.com Subsequent patent filings have often been directed towards new derivatives with improved efficacy, novel formulations, or entirely new therapeutic uses.
A review of patents for related compounds indicates a global interest, with patents filed in major jurisdictions such as the United States and Europe. The assignees are typically pharmaceutical companies and research institutions, reflecting the dual role of industry and academia in drug discovery and development.
Representative Patents for Related Naphthalene Derivatives:
| Patent Number | Title | Application Year | Key Focus |
| US3651106A | Preparation of 2-(6-methoxy-2-naphthyl)propionic acid -1-propanol and propanal and intermediates therefor | 1969 | Synthesis of Naproxen and its intermediates. google.com |
| US4061779A | Naphthalene derivatives having anti-inflammatory activity | Not Available | Novel naphthalene compounds with anti-inflammatory properties. google.com |
| US5286902A | Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene | 1992 | An alternative synthesis process for Naproxen. google.com |
| US8586790B2 | Anhydride (B1165640) derivatives of 2-(S)-(6-methoxy-2-naphtyl)-propanoic acid, preparation method and use thereof | 2012 | Novel derivatives of Naproxen for preparing nitrooxyalkyl esters. justia.com |
Analysis of Patent Claims and Scope
The scope of patent claims for naphthalene derivatives is a crucial aspect of the IP landscape, defining the boundaries of protection. A detailed analysis of patents for compounds structurally related to this compound reveals several common types of claims:
Composition of Matter Claims: These are the broadest and most valuable type of claims, covering the novel chemical entity itself. For new derivatives of this compound, such claims would protect the specific molecular structure.
Method of Use Claims: These claims protect the use of a compound for a specific therapeutic purpose. For example, a patent could claim the use of a derivative for treating inflammation or a particular type of cancer.
Process Claims: These claims cover a specific method of synthesizing a compound. For instance, a novel and non-obvious synthetic route to this compound or its derivatives could be patented. google.comgoogle.com
Formulation Claims: These claims protect a specific formulation of a drug, such as a tablet, cream, or injectable solution, which might offer advantages in terms of stability, bioavailability, or patient compliance.
The naphthalimide class of compounds, for example, has seen extensive patenting around their core structure with various substitutions, leading to a broad range of therapeutic claims. tandfonline.com The strategic drafting of claims is essential to ensure comprehensive protection and to create a strong market position.
Freedom to Operate (FTO) Assessments in Research and Development
A Freedom to Operate (FTO) analysis is a critical due diligence step in the research and development of any new compound, including derivatives of this compound. An FTO assessment aims to determine whether a proposed product or process infringes on the existing patent rights of third parties. google.com
For researchers and companies working with new derivatives, a thorough FTO analysis involves:
Patent Searching: A comprehensive search of patent databases to identify existing patents and published patent applications that may cover the proposed compound, its synthesis, or its use.
Legal Analysis: A detailed legal analysis of the claims of any identified patents to determine their scope and validity. This helps in assessing the risk of potential infringement.
Strategic Planning: Based on the FTO analysis, a company can make informed decisions, which may include:
Proceeding with the project if no blocking patents are found.
Designing around the existing patents by modifying the compound or process.
Seeking a license from the patent holder.
Challenging the validity of the blocking patent.
Given the extensive patenting in the field of naphthalene derivatives, a meticulous FTO analysis is indispensable to navigate the complex IP landscape and mitigate legal risks.
Commercialization and Licensing Strategies for Derivatives
The commercialization of derivatives of this compound would likely follow established pathways in the pharmaceutical industry. The strategy would depend on several factors, including the strength of the patent protection, the stage of development, and the resources of the patent holder.
Key commercialization and licensing strategies include:
Direct Commercialization: A large pharmaceutical company with the necessary resources may choose to take a new drug through all stages of development, regulatory approval, and marketing.
Licensing to a Partner: A smaller company or academic institution may discover a promising compound and then license the patent rights to a larger pharmaceutical company with the expertise and capital to conduct clinical trials and commercialize the drug. Licensing agreements typically involve upfront payments, milestone payments, and royalties on sales.
University-Industry Collaboration: Research institutions often collaborate with industry partners to develop and commercialize new technologies. These collaborations can take various forms, including sponsored research agreements and joint ventures.
Sale of Patents: In some cases, a company may choose to sell its patent rights to another entity.
The value of the intellectual property is a key driver in these transactions. A strong patent portfolio with broad claims in major markets significantly enhances the commercial potential of a new therapeutic agent. The development of novel naphthalene-based antimicrobials, for instance, highlights the ongoing commercial interest in this class of compounds. mdpi.com
Future Research Directions and Emerging Opportunities for 3 2 Methoxynaphthalen 1 Yl Propanoic Acid
Exploration of Novel Biological Activities
The biological activities of 3-(2-methoxynaphthalen-1-yl)propanoic acid are currently unknown. Future research should prioritize a broad-based screening of this compound to identify any potential therapeutic effects. Naphthalene (B1677914) derivatives, as a class, exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netresearchgate.net
Initial in-vitro studies could assess its efficacy against a diverse panel of cancer cell lines, as has been done for other novel naphthalene derivatives. nih.gov Furthermore, given the structural similarity to anti-inflammatory agents, its potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), should be investigated. It is also conceivable that the specific substitution pattern of this compound could lead to entirely new biological activities, distinct from those of its isomers.
Advanced Synthetic Methodologies for Sustainable Production
Currently, there are no established, optimized synthetic routes for the large-scale and sustainable production of this compound in the public domain. The synthesis of related compounds, such as Naproxen (B1676952), often involves multi-step processes that may utilize harsh reagents and generate significant waste. google.comorgsyn.org
Future research should focus on developing green and efficient synthetic methodologies. This could involve exploring novel catalytic systems, such as heteropolyacids, which have been used for the synthesis of other α-arylpropionic acids. uni.lu The use of flow chemistry and alternative, greener solvents could also contribute to a more sustainable production process. mdpi.com A key challenge will be to control the regioselectivity of the reactions to specifically obtain the 1-substituted naphthalene isomer.
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. ijpsjournal.com These computational tools can be employed to predict the properties and potential activities of novel compounds, thereby guiding research and reducing the need for extensive, resource-intensive laboratory work. nih.govnih.gov
For this compound, AI and ML models could be used to:
Predict Biological Activity: In silico screening against various biological targets could help prioritize experimental studies. rsc.orgresearchgate.net
Optimize Molecular Properties: Algorithms can suggest structural modifications to enhance desired properties, such as binding affinity or metabolic stability.
Design Novel Derivatives: Generative models can propose new derivatives of this compound with potentially improved therapeutic profiles.
The table below illustrates the potential applications of AI/ML in the study of this compound.
| AI/ML Application | Potential Outcome for this compound |
| Virtual Screening | Identification of potential protein targets and biological pathways. |
| QSAR Modeling | Prediction of biological activity based on chemical structure. |
| Generative Models | Design of novel analogs with enhanced efficacy and safety profiles. |
Development of Targeted Delivery Systems
Should this compound be found to possess significant biological activity, the development of targeted delivery systems would be a crucial next step. Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects.
Future research could explore the encapsulation of the compound in various nanocarriers, such as liposomes, nanoparticles, or dendrimers. The surface of these carriers could be functionalized with targeting ligands that specifically recognize and bind to receptors overexpressed on diseased cells. This approach has been widely investigated for other therapeutic agents to improve their pharmacokinetic and pharmacodynamic profiles.
Comprehensive Environmental Impact Assessment and Remediation Strategies
The environmental fate and potential ecotoxicity of this compound are entirely uncharacterized. A comprehensive environmental impact assessment would be essential before any potential large-scale application. Studies on related compounds, such as other naphthenic acids, indicate that they can be persistent in aquatic environments. nih.gov
Future research should include:
Biodegradation Studies: Assessing the susceptibility of the compound to microbial degradation in soil and water.
Ecotoxicity Testing: Evaluating its potential toxicity to a range of aquatic and terrestrial organisms.
Remediation Strategies: Developing methods for the removal of the compound from contaminated environments, should this be necessary.
Information on the environmental fate of phthalic acid esters (PAEs) and other aromatic acids can provide a starting point for designing such studies. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-(2-methoxynaphthalen-1-yl)propanoic Acid, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is commonly employed:
- Step 1 : Functionalization of naphthalene via electrophilic substitution. For example, methoxy group introduction at the 2-position can be achieved using methoxylation reagents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃ in DMF), as seen in naphthol derivatization .
- Step 2 : Propanoic acid side-chain attachment. Propargyl bromide or similar alkylating agents can facilitate coupling, followed by oxidation of the terminal alkyne to a carboxylic acid. Reaction optimization includes temperature control (0–25°C), inert atmospheres, and purification via column chromatography .
- Yield Improvement : Use of catalysts (e.g., Pd/C for hydrogenation) and stoichiometric adjustments (1.2–1.5 eq. of alkylating agents) enhance efficiency. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and naphthalene aromatic protons (δ ~7.2–8.5 ppm). Propanoic acid protons appear as a triplet (δ ~2.6 ppm) and a multiplet (δ ~3.1 ppm) .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ m/z calculated for C₁₄H₁₄O₃: 230.0943) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or lipoxygenase, using indomethacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can regioselectivity challenges during methoxy group introduction on naphthalene be addressed?
- Methodological Answer :
- Directing Groups : Install a temporary nitro group at the 1-position to direct methoxylation to the 2-position, followed by reduction (e.g., H₂/Pd-C) .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., 100°C, 30 min, 80% yield) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distributions to guide reagent selection .
Q. What strategies mitigate racemization during stereospecific synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry at the propanoic acid α-carbon .
- Asymmetric Catalysis : Employ Pd-catalyzed coupling with chiral ligands (e.g., BINAP) for enantiomeric excess (>90%) .
- HPLC Chiral Separation : Utilize cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers post-synthesis .
Q. How can byproducts from incomplete alkylation or oxidation be identified and quantified?
- Methodological Answer :
- LC-MS/MS : Detect impurities such as 3-(2-methoxynaphthalen-1-yl)propanal (oxidation intermediate) or unreacted naphthol .
- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP Impurities A–N) .
- Kinetic Studies : Monitor reaction progress via time-sampled HPLC to identify bottlenecks in alkylation or oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
